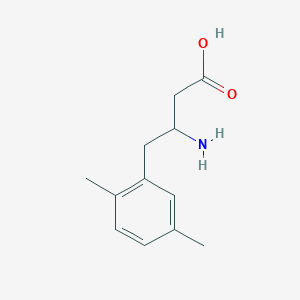3-Amino-4-(2,5-dimethylphenyl)butyric Acid
CAS No.:
Cat. No.: VC16487861
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 3-amino-4-(2,5-dimethylphenyl)butanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-8-3-4-9(2)10(5-8)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
| Standard InChI Key | KBORDPUZPVPSMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CC(CC(=O)O)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
3-Amino-4-(2,5-dimethylphenyl)butyric acid (C₁₂H₁₇NO₂) features a β-amino acid backbone with a 2,5-dimethylphenyl substituent at the fourth carbon. The phenyl ring’s methyl groups at positions 2 and 5 introduce steric and electronic effects that influence solubility and reactivity. Comparative analysis with the dibromophenyl analog (C₁₀H₁₁Br₂NO₂) highlights how halogen substitutions increase molecular weight (337.01 g/mol vs. 219.27 g/mol for the dimethyl variant) and alter polarity.
Table 1: Comparative Physicochemical Properties of Analogous Compounds
Synthesis and Methodological Advancements
Biocatalytic Approaches
The synthesis of β-amino acid derivatives often employs enzymatic methods to achieve stereoselectivity. For example, the trifluorophenyl analog 3-amino-4-(2,4,5-trifluorophenyl)methyl butyrate is synthesized using recombinant transaminases, achieving >90% conversion rates under optimized conditions (pH 7.0, 25–45°C) . Key steps include:
-
Substrate Preparation: 3-Carbonyl intermediates are reacted with amino donors (e.g., isopropylamine) in phosphate buffer.
-
Enzyme Immobilization: Recombinant transaminases are lyophilized to enhance stability and reuse .
-
Product Isolation: Ethyl acetate extraction and rotary evaporation yield purified products .
For the dimethylphenyl variant, similar biocatalytic strategies could be adapted, though methyl groups may reduce substrate-enzyme compatibility compared to halogenated analogs.
Chemical Synthesis Routes
Patent CN112500316A details a chemical method for synthesizing BOC-protected 3-amino-4-(2,4,5-trifluorophenyl)butyric acid using toluene as a solvent and sodium hydroxide as a base . This route avoids condensation byproducts through controlled reaction conditions (25–45°C, nitrogen atmosphere). Adapting this protocol for the dimethylphenyl variant would require substituting the trifluorophenyl precursor with 2,5-dimethylphenyl equivalents.
Pharmacological Relevance and Applications
Role in Diabetes Therapeutics
The trifluorophenyl analog serves as a key intermediate in sitagliptin, a DPP-4 inhibitor used to treat type II diabetes . Mechanistically, DPP-4 inhibitors prolong the activity of incretin hormones, enhancing insulin secretion. Structural modifications, such as methyl substitutions, could modulate bioavailability and target binding.
Challenges and Future Directions
Synthetic Limitations
Current methods for phenyl-substituted β-amino acids face challenges in stereochemical control and scalability. For instance, enzymatic routes require costly cofactors (e.g., pyridoxal phosphate) , while chemical methods risk generating racemic mixtures .
Therapeutic Optimization
Future research should explore:
-
Structure-Activity Relationships (SAR): How methyl vs. halogen substitutions affect DPP-4 inhibition.
-
Formulation Strategies: Co-crystallization or prodrug designs to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume